molecular formula C25H19N3O7 B2482250 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan CAS No. 383147-98-6

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan

Cat. No.: B2482250
CAS No.: 383147-98-6
M. Wt: 473.441
InChI Key: RPIUPIGTQCXIKE-YYADALCUSA-N
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Description

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthofuran core, which is a fused ring system combining naphthalene and furan, and is further functionalized with a dinitrophenyl group and a cyclohexylideneamino moiety. The presence of these functional groups imparts distinct chemical reactivity and potential utility in synthetic chemistry and material science.

Preparation Methods

The synthesis of 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan typically involves multi-step organic synthesis The process begins with the preparation of the naphthofuran core, which can be synthesized through cyclization reactions involving naphthalene derivatives and furan precursorsIndustrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan undergoes various chemical reactions, including:

Scientific Research Applications

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan involves its interaction with molecular targets through various pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The presence of the dinitrophenyl group allows for potential interactions with nucleophilic sites in proteins, while the naphthofuran core can engage in π-π stacking interactions with aromatic residues .

Comparison with Similar Compounds

Similar compounds to 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan include:

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzo[e][1]benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O7/c29-25(24-14-20-17-6-2-1-5-15(17)9-12-23(20)34-24)35-26-21-8-4-3-7-18(21)19-11-10-16(27(30)31)13-22(19)28(32)33/h1-2,5-6,9-14,18H,3-4,7-8H2/b26-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIUPIGTQCXIKE-YYADALCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)C(C1)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\OC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)/C(C1)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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